Cloransulam-methyl
Overview
Description
Cloransulam-methyl is a post-emergence herbicide primarily used for controlling broad-leaved weeds in soybean fields . It belongs to the sulfonamide class of herbicides and is known for its moderate aqueous solubility and non-volatile nature . The compound is mobile and may leach into groundwater under certain conditions . It is generally non-persistent in soil but degrades quickly in aquatic systems through photolysis .
Mechanism of Action
Target of Action
Cloransulam-methyl primarily targets the enzyme acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase (ALS) . This enzyme plays a crucial role in the synthesis of branched-chain amino acids in plants .
Mode of Action
As an inhibitor of AHAS, this compound prevents the synthesis of amino acids in plants . This disruption in amino acid synthesis interferes with protein synthesis, DNA synthesis, and cell division and growth, ultimately leading to plant death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting the enzyme AHAS, this compound disrupts this pathway, preventing the production of essential amino acids and thereby inhibiting protein synthesis .
Pharmacokinetics
This compound has a moderate aqueous solubility and is non-volatile . Based on its chemical properties, it is mobile and may leach to groundwater in some situations . It is generally non-persistent in soil systems but usually degrades quickly in aquatic systems via photolysis .
Result of Action
The inhibition of AHAS by this compound leads to a disruption in the synthesis of essential amino acids. This disruption affects protein synthesis, DNA synthesis, and cell division and growth, ultimately leading to the death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its mobility and potential to leach into groundwater can be influenced by soil type and rainfall . Additionally, its rate of degradation in aquatic systems via photolysis suggests that light exposure can affect its persistence in the environment .
Biochemical Analysis
Biochemical Properties
Cloransulam-methyl plays a significant role in biochemical reactions by inhibiting acetolactate synthase (ALS), an enzyme involved in the synthesis of essential amino acids like valine, leucine, and isoleucine. This inhibition disrupts protein synthesis in susceptible plants, leading to their death. The compound interacts with ALS by binding to its active site, preventing the enzyme from catalyzing the formation of acetolactate .
Cellular Effects
This compound affects various types of cells, particularly in plants. It disrupts cell function by inhibiting the synthesis of branched-chain amino acids, which are vital for protein synthesis and cellular metabolism. This inhibition leads to the accumulation of toxic intermediates, causing cell death. Additionally, this compound can influence cell signaling pathways and gene expression related to stress responses and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of acetolactate synthase, leading to enzyme inhibition. This binding prevents the enzyme from catalyzing the formation of acetolactate, a precursor for branched-chain amino acids. The inhibition of ALS results in the disruption of amino acid synthesis, leading to the accumulation of toxic intermediates and subsequent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits rapid dissipation in soybean plants, with half-lives ranging from 0.21 to 0.56 days. In soil, the dissipation follows first-order kinetics, with half-lives ranging from 0.44 to 5.53 days. The compound’s stability and degradation are influenced by environmental factors such as temperature and soil pH. Long-term effects on cellular function include the potential for resistance development in target weed populations .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity, with an acute oral LD50 greater than 5000 mg/kg in rats. At high doses, this compound can cause adverse effects such as liver and kidney damage. Threshold effects observed in studies include the inhibition of acetolactate synthase and disruption of amino acid synthesis .
Metabolic Pathways
This compound is metabolized in plants primarily through conjugation with homoglutathione. This metabolic pathway leads to the formation of non-toxic conjugates that are eventually degraded. The compound interacts with enzymes involved in detoxification processes, such as glutathione S-transferases, which facilitate its conjugation and subsequent breakdown .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by plant roots and translocated to aerial parts, where it exerts its herbicidal effects. The compound interacts with transporters and binding proteins that facilitate its movement within the plant. Its localization and accumulation are influenced by factors such as plant species and environmental conditions .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and chloroplasts. Its activity and function are influenced by its subcellular localization, as it needs to reach the active site of acetolactate synthase to exert its inhibitory effects. Post-translational modifications and targeting signals play a role in directing this compound to its site of action within the cell .
Preparation Methods
The synthesis of cloransulam-methyl involves several steps. One common method includes the reaction of 3-chloro-2-aminobenzoic acid with 5-ethoxy-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine-2-sulfonyl chloride in the presence of a base to form the intermediate sulfonamide . This intermediate is then esterified with methanol to yield this compound . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Cloransulam-methyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are less documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Hydrolysis: This compound is not highly susceptible to hydrolysis. Common reagents used in these reactions include bases for substitution and oxidizing agents for oxidation.
Scientific Research Applications
Cloransulam-methyl is extensively used in agricultural research for its herbicidal properties . It is applied to study the control of broadleaf weeds in various crops, particularly soybeans . Its efficacy in different soil types and environmental conditions is also a subject of research . Additionally, it is used in environmental studies to understand its dissipation dynamics and residue levels in soil and plants . The compound’s interaction with other herbicides in tank mixes is another area of interest .
Comparison with Similar Compounds
Cloransulam-methyl is part of the triazolopyrimidine sulfonanilide family of herbicides . Similar compounds include:
Diclosulam: Used in peanuts.
Florasulam: Applied in cereal crops and turf.
Flumetsulam: Used in corn and soybeans. Compared to these compounds, this compound is unique in its specific application for soybeans and its rapid degradation in aquatic systems.
Properties
IUPAC Name |
methyl 3-chloro-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5O5S/c1-3-27-15-18-10(17)7-11-19-14(20-22(11)15)28(24,25)21-12-8(13(23)26-2)5-4-6-9(12)16/h4-7,21H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKACRYIQSLICJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034372 | |
Record name | Cloransulam-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid with a slight odor of mint; [HSDB] | |
Record name | Cloransulam-methyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4459 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
In water, 3 ppm (pH 5),184 ppm (pH 7) at 25 °C, In water (25 °C) = 3430 mg/L (pH 9), Solubility (all in mg/L): acetone 4360; acetonitrile 550; dichloromethane 3980; ethyl acetate 980; methanol 470; hexane <10; octanol <10; toluene 14 | |
Record name | CLORANSULAM-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.538 at 20 °C | |
Record name | CLORANSULAM-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.0X10-16 mm Hg (4.0X10-11 mPa) at 25 °C | |
Record name | CLORANSULAM-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white powder | |
CAS No. |
147150-35-4 | |
Record name | Cloransulam-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147150-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloransulam-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147150354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloransulam-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-chloro-2-[[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CLORANSULAM-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9P737Z6HO | |
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Record name | CLORANSULAM-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
216-218 °C | |
Record name | CLORANSULAM-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the primary target of cloransulam-methyl in plants?
A1: this compound inhibits the activity of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). [, , , , ] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which are essential for plant growth and development.
Q2: How does the inhibition of ALS by this compound affect plant growth?
A2: The inhibition of ALS leads to a deficiency of BCAAs in plants. [, , ] This deficiency disrupts protein synthesis and various metabolic processes, ultimately inhibiting cell division and growth, leading to plant death.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C15H13ClFN5O5S, and its molecular weight is 429.8 g/mol. []
Q4: How does this compound perform under different environmental conditions?
A4: this compound is known to degrade rapidly in soil, with half-lives ranging from 2.5 to 11.2 days depending on factors such as soil type, temperature, and moisture. [, ] Its degradation is primarily influenced by microbial activity and chemical processes.
Q5: Has resistance to this compound been reported in weed species?
A5: Yes, resistance to this compound has been reported in several weed species, including common ragweed (Ambrosia artemisiifolia) and giant ragweed (Ambrosia trifida). [, , , , ]
Q6: What are the mechanisms of resistance to this compound in weeds?
A6: The primary mechanism of resistance involves mutations in the ALS enzyme, reducing the herbicide's ability to bind and inhibit the enzyme's activity. [, , ] These mutations typically result in amino acid substitutions in specific regions of the ALS enzyme.
Q7: Is there cross-resistance between this compound and other ALS-inhibiting herbicides?
A7: Yes, cross-resistance has been observed between this compound and other ALS inhibitors belonging to different chemical families, such as sulfonylureas (e.g., chlorimuron-ethyl, thifensulfuron) and imidazolinones (e.g., imazethapyr, imazamox). [, , , ] This cross-resistance poses a significant challenge for weed management, requiring alternative herbicides or integrated weed control strategies.
Q8: What is the environmental fate of this compound?
A8: this compound degrades relatively rapidly in the environment, primarily through microbial action. [, ] It has a low potential for bioaccumulation and does not persist for long periods in soil or water.
Q9: What analytical techniques are commonly employed for detecting and quantifying this compound residues?
A9: Capillary gas chromatography with mass spectrometric detection (GC-MS) and liquid chromatography with mass spectrometric detection (LC-MS) are commonly used for quantifying this compound residues in various matrices. [, ] These methods offer high sensitivity and selectivity.
Q10: Are there any specific recommendations for tank-mixing this compound with other herbicides?
A12: Tank-mix compatibility and efficacy can vary depending on the specific herbicides involved, their rates, and environmental conditions. It is crucial to consult product labels, conduct jar tests for physical compatibility, and consider field trials to evaluate efficacy and potential crop injury before implementing tank-mix applications on a larger scale. [, , , , , , ]
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